molecular formula C13H26N2O3S B296294 N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

Cat. No. B296294
M. Wt: 290.42 g/mol
InChI Key: NNURTVGWUSOOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide, also known as SMB-125, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is thought to enhance the activity of GABA receptors, leading to an overall decrease in neuronal excitability and a reduction in pain and anxiety.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide for lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABAergic signaling in various physiological and pathological processes. However, one limitation of N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a common and debilitating condition that is often resistant to current therapies. Another area of interest is its potential use in the treatment of anxiety disorders, which are also common and often difficult to treat. Additionally, further studies are needed to fully understand the mechanism of action of N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide and to identify any potential side effects or safety concerns.

Synthesis Methods

The synthesis of N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide involves the reaction of sec-butylamine with cyclohexyl chloroformate, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and finally with glycine. The final product is obtained after purification through crystallization.

Scientific Research Applications

N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

Molecular Formula

C13H26N2O3S

Molecular Weight

290.42 g/mol

IUPAC Name

N-butan-2-yl-2-[cyclohexyl(methylsulfonyl)amino]acetamide

InChI

InChI=1S/C13H26N2O3S/c1-4-11(2)14-13(16)10-15(19(3,17)18)12-8-6-5-7-9-12/h11-12H,4-10H2,1-3H3,(H,14,16)

InChI Key

NNURTVGWUSOOMI-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C

Canonical SMILES

CCC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C

Origin of Product

United States

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